Cas no 1995331-80-0 (5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione)

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione structure
1995331-80-0 structure
Product name:5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
CAS No:1995331-80-0
MF:C10H10BrNO3S2
MW:336.225299358368
CID:5468660

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Chemical and Physical Properties

Names and Identifiers

    • 5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
    • (5-bromothiophen-2-yl)-(2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
    • 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
    • Inchi: 1S/C10H10BrNO3S2/c11-9-2-1-8(16-9)10(13)12-4-7-3-6(12)5-17(7,14)15/h1-2,6-7H,3-5H2
    • InChI Key: VJXIVQJCVMZGBJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(N2CC3CC2CS3(=O)=O)=O)S1

Computed Properties

  • Exact Mass: 334.92855 g/mol
  • Monoisotopic Mass: 334.92855 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 336.2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 91.1

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6559-6101-2μmol
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6559-6101-50mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
50mg
$240.0 2023-09-08
Life Chemicals
F6559-6101-30mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
30mg
$178.5 2023-09-08
Life Chemicals
F6559-6101-3mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
3mg
$94.5 2023-09-08
Life Chemicals
F6559-6101-4mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
4mg
$99.0 2023-09-08
Life Chemicals
F6559-6101-20mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
20mg
$148.5 2023-09-08
Life Chemicals
F6559-6101-1mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
1mg
$81.0 2023-09-08
Life Chemicals
F6559-6101-2mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
2mg
$88.5 2023-09-08
Life Chemicals
F6559-6101-10μmol
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6559-6101-10mg
5-(5-bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
1995331-80-0
10mg
$118.5 2023-09-08

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione Related Literature

Additional information on 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione

Introduction to 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione (CAS No. 1995331-80-0)

5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This compound, identified by its CAS number 1995331-80-0, belongs to a class of molecules that exhibit promising properties for further development into therapeutic agents. The presence of a bicyclo[2.2.1]heptane core, combined with functional groups such as a thia ring and an azabicyclo structure, makes it a fascinating subject for synthetic chemists and biologists alike.

The molecular framework of this compound is characterized by its intricate three-dimensional arrangement, which is derived from the fusion of multiple heterocyclic systems. The bromothiophene moiety at the 5-position introduces a halogen atom that can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological properties. Additionally, the carbonyl group attached to the thiophene ring suggests potential reactivity in various organic transformations, which could be exploited in drug design strategies.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclo[2.2.1]heptane derivatives due to their ability to mimic natural products and exhibit diverse biological activities. For instance, studies have shown that compounds with similar scaffolds can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The incorporation of nitrogen-containing heterocycles, such as the azabicyclo unit in this molecule, further enhances its potential as a pharmacophore by introducing basicity and hydrogen bonding capabilities.

The thia ring in the structure of 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is particularly noteworthy, as sulfur-containing heterocycles are known for their broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, among others. The sulfur atom can participate in various interactions with biological targets, including hydrogen bonding and metal coordination, which are critical for drug-receptor binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with high accuracy before conducting experimental validation. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify potential binding modes of this compound with target proteins or enzymes. This approach has been instrumental in accelerating the drug discovery process and prioritizing candidates for further investigation.

The synthesis of 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[2.2.1]heptane core requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of functional groups such as the bromothiophene moiety and the carbonyl group demands careful selection of reagents and catalysts to minimize side reactions.

In terms of biological evaluation, preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health conditions. For example, analogs with similar scaffolds have been reported to inhibit kinases or proteases involved in cancer progression or inflammatory diseases. While more extensive research is needed to confirm these findings, the initial results are encouraging and warrant further investigation.

The development of novel drug candidates often involves iterative optimization of molecular structure based on biological data. By systematically modifying key functional groups or substituents in 5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione, researchers can fine-tune its pharmacological profile to improve potency, selectivity, and pharmacokinetic properties. This process may involve collaboration between synthetic chemists and biochemists who work together to design and test new derivatives.

The role of high-throughput screening (HTS) has become increasingly important in identifying lead compounds for drug development programs like this one. HTS allows researchers to rapidly test thousands of compounds against a wide range of biological targets simultaneously, providing valuable insights into their potential therapeutic applications without extensive manual testing.

As our understanding of disease mechanisms continues to evolve at a rapid pace thanks to advances in genomics and proteomics technologies like CRISPR gene editing systems or next-generation sequencing methods we can expect more sophisticated approaches being applied towards developing targeted therapies based on small molecules like those derived from this scaffold structure presented here today within our discussion regarding CAS No 1995331 80 0 specifically

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